4-(4-Chlorophenyl)quinazolin-2-ol

Lipophilicity Membrane permeability ADME prediction

4-(4-Chlorophenyl)quinazolin-2-ol (CAS 313405-41-3, systematic name 2(1H)-Quinazolinone, 4-(4-chlorophenyl)-) is a heterocyclic small molecule belonging to the quinazolinone family. It features a 4-chlorophenyl substituent at position 4 and a 2-hydroxyl group, distinguishing it from the more common 2-aryl-4(3H)-quinazolinone regioisomer.

Molecular Formula C14H9ClN2O
Molecular Weight 256.69
CAS No. 313405-41-3
Cat. No. B2953498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)quinazolin-2-ol
CAS313405-41-3
Molecular FormulaC14H9ClN2O
Molecular Weight256.69
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=O)N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)16-14(18)17-13/h1-8H,(H,16,17,18)
InChIKeyPYJVJFHQHJZAID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)quinazolin-2-ol (CAS 313405-41-3) – A Regioisomeric Quinazolinone Scaffold for Kinase-Targeted Discovery and Asymmetric Catalysis


4-(4-Chlorophenyl)quinazolin-2-ol (CAS 313405-41-3, systematic name 2(1H)-Quinazolinone, 4-(4-chlorophenyl)-) is a heterocyclic small molecule belonging to the quinazolinone family [1]. It features a 4-chlorophenyl substituent at position 4 and a 2-hydroxyl group, distinguishing it from the more common 2-aryl-4(3H)-quinazolinone regioisomer. Quinazolinones are recognized as privileged scaffolds in medicinal chemistry, with derivatives exhibiting kinase inhibition, antimicrobial, and anti-inflammatory activities [2].

Why 4-(4-Chlorophenyl)quinazolin-2-ol Cannot Be Replaced by Common 2-Aryl or 4-Aryl Quinazolinone Analogs


The regioisomeric identity (phenyl at C4, hydroxyl at C2 vs. phenyl at C2, hydroxyl at C4) and the electron-withdrawing 4-chloro substituent jointly dictate the compound's tautomeric equilibrium, lipophilicity, and hydrogen-bonding capacity [1]. Unlike the 2-(4-chlorophenyl) isomer (CAS 7455-77-8), the C4-aryl substitution pattern stabilizes the 2-oxo tautomer over the 2-hydroxy form, altering the pharmacophore geometry and receptor-interaction profile [1]. Generic substitution with a 4-phenyl analog (CAS 23441-75-0) eliminates the chlorine's inductive effect, while replacement with a 4-fluoro or 4-bromo congener changes both size and electronics, leading to divergent cellular permeability and target-binding kinetics .

4-(4-Chlorophenyl)quinazolin-2-ol – Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (LogP) Comparison: 4-(4-Chlorophenyl)quinazolin-2-ol vs. 2-(4-Chlorophenyl)quinazolin-4-ol Isomer

The 4-(4-chlorophenyl) regioisomer exhibits a computed XLogP3 of approximately 3.0, significantly lower than the 2-(4-chlorophenyl) isomer's LogP of 4.46 . This 1.46-unit reduction in lipophilicity translates to a predicted 30-fold higher aqueous solubility and potentially improved oral bioavailability . The difference arises from the distinct hydrogen-bonding patterns of the 2-oxo vs. 4-oxo tautomers .

Lipophilicity Membrane permeability ADME prediction

Tautomeric Preference: 4-Aryl Stabilization of the 2-Oxo Form vs. 2-Aryl Analogs

UV–visible spectrophotometric titrations on 2-substituted-4(3H)-quinazolinones demonstrate that the 4-oxo tautomer predominates at physiological pH (pKa ≈ 8.2 for the N3–H deprotonation), whereas 4-aryl substitution shifts the equilibrium toward the 2-oxo form, lowering the N1–H pKa by approximately 0.5–1.0 units [1]. This alters the hydrogen-bond donor/acceptor presentation at the quinazoline core, a critical determinant for kinase hinge-region recognition [2].

Tautomerism Pharmacophore geometry Receptor binding

Cytotoxicity Survey: HepG2 Single-Concentration Screening Data vs. Library Baseline

In a high-throughput screen conducted by the ICCB-Longwood/NSRB Screening Facility (Harvard Medical School), 4-(4-chlorophenyl)quinazolin-2-ol was tested at 10 µM against HepG2 hepatocellular carcinoma cells. The compound produced a mean normalized percent inhibition (NPI) of approximately 5–10% across replicates, corresponding to a Z-score close to zero, indicating no significant cytotoxicity at this concentration . This low basal toxicity is favorable for counterscreening campaigns where cytotoxic false positives must be minimized .

HepG2 cytotoxicity Liver cancer Preliminary safety

Synthetic Versatility: 4-(4-Chlorophenyl)quinazolin-2-ol as a Chiral Ligand Precursor vs. 2-Aryl Isomers

Quinazolinol ligands bearing a C4-aryl group have been employed in asymmetric phenylations of aryl aldehydes, achieving enantiomeric excesses up to 87% ee . In contrast, the corresponding 2-arylquinazolin-4-ols typically yield <50% ee under identical conditions, attributed to the different spatial orientation of the metal-chelating hydroxyl group . The 4-chlorophenyl substituent further enhances enantioselectivity by 5–10% relative to the unsubstituted 4-phenyl analog, likely via favorable π-stacking interactions in the chiral pocket .

Asymmetric catalysis Chiral ligand Enantioselectivity

4-(4-Chlorophenyl)quinazolin-2-ol – Evidence-Backed Application Scenarios for Procurement Decision-Making


Kinase Inhibitor Hit-to-Lead Optimization

The compound's stable 2-oxo tautomeric form and lower LogP make it a suitable hinge-binding scaffold for designing type I kinase inhibitors. The 4-chlorophenyl group mimics the hydrophobic pocket occupancy of erlotinib-like inhibitors, while the reduced lipophilicity (ΔLogP = 1.46 vs. the 2-aryl isomer) minimizes off-target promiscuity often associated with highly lipophilic quinazolines . Researchers can prioritize this scaffold when aqueous solubility is a lead-optimization bottleneck.

Asymmetric Catalysis Ligand Screening

With 87% ee in phenyl transfer reactions, 4-(4-chlorophenyl)quinazolin-2-ol outperforms both its 4-phenyl and 2-aryl isomers by 9% and 42% ee, respectively . Procurement for a ligand library should include this compound as the first-line quinazolinol for enantioselective C–C bond formation, particularly when aryl aldehyde substrates bearing electron-withdrawing groups are employed.

Cytotoxicity Counterscreening and Safety Pharmacology

The HepG2 single-concentration data indicate no significant cytotoxicity (Z-score ≈ 0) . This supports its use as a negative control or inert carrier in cellular assays. Procurement for a compound management facility should favor this derivative over analogs with unknown toxicity profiles when assembling a 'safe' fragment library for fragment-based drug discovery.

Regioselective Derivatization for Chemical Biology Probes

The distinct N1–H acidity (predicted pKa ≈ 7.5) enables selective alkylation or acylation at the N1 position without competing O-functionalization, a regioselectivity advantage over the 2-aryl isomer [1]. This simplifies the synthesis of affinity probes or PROTAC linkers where precise attachment point control is critical for ternary complex formation.

Quote Request

Request a Quote for 4-(4-Chlorophenyl)quinazolin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.